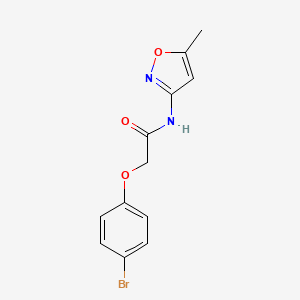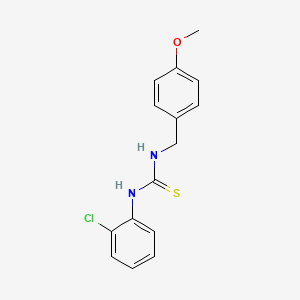
4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. Its chemical structure consists of a benzamide core with a nitro and chloro group attached to it, as well as an isopropyl and methylpropyl group at the amide nitrogen.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide involves its activation of the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, which in turn leads to an increase in endurance and performance. In addition, it has also been shown to have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide include an increase in endurance and performance, as well as improvements in cardiovascular and metabolic function. It has also been shown to have anti-tumor properties and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide in lab experiments is its ability to enhance endurance and improve performance, which can be useful in studies involving exercise physiology. Another advantage is its potential anti-tumor properties, which can be useful in cancer research. However, a limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide. One direction is to further investigate its potential applications in sports medicine, particularly in the area of endurance and performance enhancement. Another direction is to explore its potential therapeutic benefits in the treatment of cancer and other diseases. In addition, further research is needed to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with isopropylmagnesium bromide and methylmagnesium bromide to afford the corresponding amide. The final product is obtained by reacting the amide with 1-chloro-2-methylpropane in the presence of a base.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-isopropyl-2-methylpropyl)-3-nitrobenzamide has been studied extensively for its potential applications in various fields. In the field of sports medicine, it has been investigated for its ability to enhance endurance and improve performance. In the field of cancer research, it has been shown to have anti-tumor properties. In addition, it has also been studied for its potential cardiovascular and metabolic benefits, as well as its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-8(2)13(9(3)4)16-14(18)10-5-6-11(15)12(7-10)17(19)20/h5-9,13H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPPKPUVHJLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)


![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)

![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)




![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)